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molecular formula C3H2F6O3S B125358 2,2,2-Trifluoroethyl trifluoromethanesulfonate CAS No. 6226-25-1

2,2,2-Trifluoroethyl trifluoromethanesulfonate

Cat. No. B125358
M. Wt: 232.1 g/mol
InChI Key: RTMMSCJWQYWMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921359B2

Procedure details

Combine 2,2,2-trifluoro-ethanol (6.2 mL), pyridine (6.8 mL) and CH2Cl2 (20 mL) cooled in an ice bath. Add Tf2O (25 g) over about 45 minutes. After 15 minutes, add water, separate the layers and extract with water. The organic layer was dried over Na2SO4 and concentrated through a short path distillation apparatus (8 g, 54%).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].N1C=CC=CC=1.C(Cl)Cl.[O:16](S(C(F)(F)F)(=O)=O)[S:17]([C:20]([F:23])([F:22])[F:21])(=O)=[O:18]>O>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:18])=[O:16]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
6.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated through a short path distillation apparatus (8 g, 54%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC(COS(=O)(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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